molecular formula C12H15NO B2654217 1-(Pyridin-2-yl)hept-6-en-2-one CAS No. 1344285-77-3

1-(Pyridin-2-yl)hept-6-en-2-one

Cat. No.: B2654217
CAS No.: 1344285-77-3
M. Wt: 189.258
InChI Key: DEZSSMYSMHMOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)hept-6-en-2-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol . It is characterized by a pyridine ring attached to a heptenone chain, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)hept-6-en-2-one typically involves the reaction of pyridine derivatives with heptenone precursors. One common method is the condensation reaction between 2-pyridinecarboxaldehyde and 6-hepten-2-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and advanced purification methods like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)hept-6-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Scientific Research Applications

1-(Pyridin-2-yl)hept-6-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)hept-6-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

    1-(Pyridin-2-yl)propan-1-one: Similar structure but with a shorter carbon chain.

    2-(Pyridin-2-yl)ethan-1-one: Another pyridine derivative with a different carbon chain length.

Uniqueness: 1-(Pyridin-2-yl)hept-6-en-2-one is unique due to its longer heptenone chain, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to its shorter-chain analogs .

Properties

IUPAC Name

1-pyridin-2-ylhept-6-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h2,5-7,9H,1,3-4,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSSMYSMHMOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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